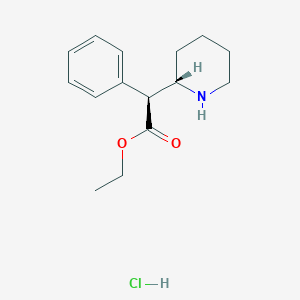
(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound provides insights into its physical and chemical properties. Unfortunately, the specific molecular structure of “(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride” is not available in the searched resources .Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure. As the specific structure of “(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride” is not available, it’s challenging to predict its specific reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. Unfortunately, the specific physical and chemical properties of “(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride” are not available in the searched resources .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling in Organic Chemistry
Summary of the Application
“(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride” could potentially be used as a reagent in Suzuki–Miyaura (SM) coupling reactions. SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Methods of Application
The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
Results or Outcomes
The outcomes of SM coupling reactions are highly dependent on the specific reagents and conditions used. However, in general, this method allows for the formation of carbon–carbon bonds under mild conditions, which can be beneficial in the synthesis of complex organic molecules .
Forensic Chemistry
Summary of the Application
“(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride” is an analytical reference standard categorized as a cathinone . Cathinones are a type of designer drug that are chemically similar to amphetamines, and can produce similar effects. They are often used in forensic chemistry for the identification and analysis of designer drugs .
Methods of Application
In forensic chemistry, this compound could potentially be used as a reference standard for the identification and analysis of similar compounds in unknown samples. This would typically involve techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
Results or Outcomes
The use of “(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride” as a reference standard could potentially improve the accuracy and reliability of the identification and analysis of similar compounds in unknown samples .
Synthetic Chemistry
Summary of the Application
“(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride” could potentially be used in the synthesis of other complex organic molecules. The compound’s structure suggests that it could be used as a building block in the synthesis of a variety of other compounds .
Methods of Application
The specific methods of application would depend on the target molecule being synthesized. However, it could involve reactions such as nucleophilic substitution, elimination, or addition reactions. The compound could also potentially be used in the synthesis of other complex organic molecules .
Results or Outcomes
The outcomes of these synthetic procedures would be the formation of new organic compounds. The specific outcomes would depend on the target molecule being synthesized .
Safety And Hazards
Propiedades
IUPAC Name |
ethyl (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H/t13-,14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSNAOXTBUHNKX-IODNYQNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



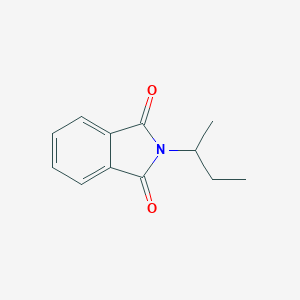
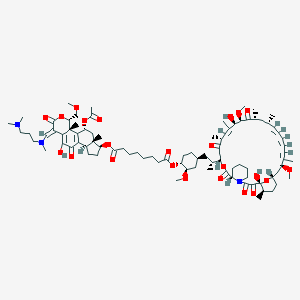
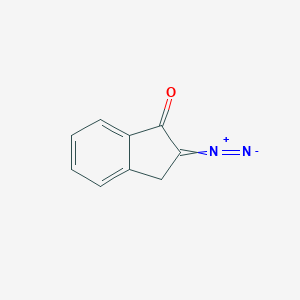
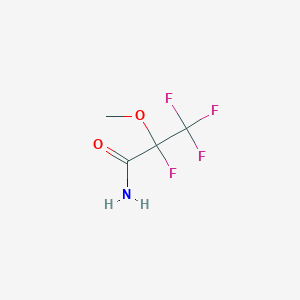
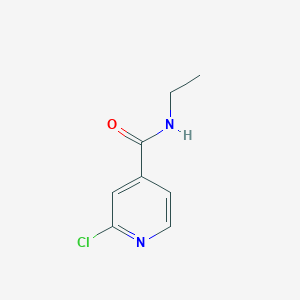
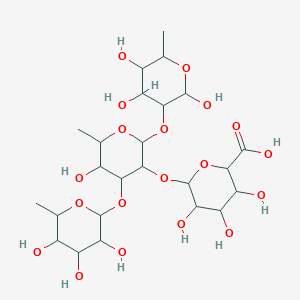
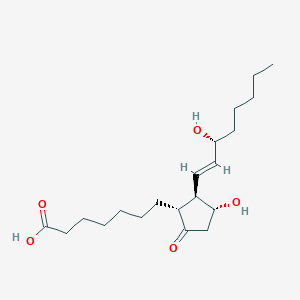
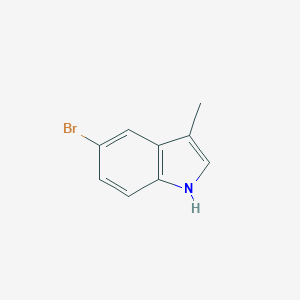
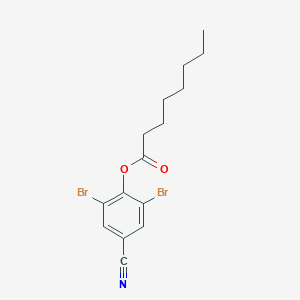
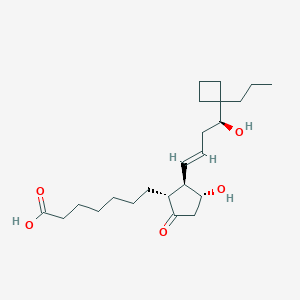

![2-Naphthalenecarboxamide, 3-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B157862.png)

